L-METHIONINE METHYLSULFONIUM IODIDE

Description

BenchChem offers high-quality L-METHIONINE METHYLSULFONIUM IODIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-METHIONINE METHYLSULFONIUM IODIDE including the price, delivery time, and more detailed information at info@benchchem.com.

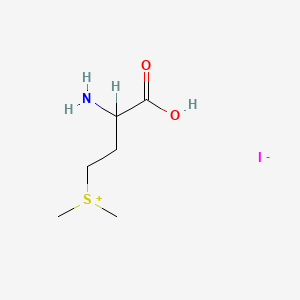

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-amino-3-carboxypropyl)-dimethylsulfanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDARUPBTIEXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34236-06-1, 2766-50-9 | |

| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34236-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, (3-carboxy-3-aminopropyl)dimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(3-Amino-3-carboxypropyl)dimethylsulphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034236061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Methionine Methylsulfonium Iodide: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of L-methionine methylsulfonium iodide, a naturally occurring derivative of the essential amino acid L-methionine. Historically known as "Vitamin U" for its purported anti-ulcerogenic properties, this compound, also referred to as S-methylmethionine (SMM), plays a significant role in various biochemical pathways. This document will delve into its chemical structure, molecular weight, and physicochemical properties. Furthermore, it will explore its biological significance as a methyl group donor, its synthesis, and detailed analytical methodologies for its quantification. This guide is intended for researchers, scientists, and professionals in drug development and related fields who seek a deeper understanding of this intriguing molecule.

Introduction: From "Vitamin U" to a Key Metabolic Player

L-methionine methylsulfonium iodide, while not formally classified as a vitamin, was first identified in the early 20th century as a factor in raw cabbage juice with potent anti-ulcer properties.[1] This led to its colloquial name, "Vitamin U," with the "U" standing for "ulcer." Modern scientific investigation has since elucidated the biochemical basis for these observations and has expanded our understanding of its broader roles in metabolism.

This guide will provide a detailed exploration of L-methionine methylsulfonium iodide, moving beyond its historical context to its present-day significance in cellular metabolism and potential therapeutic applications. We will examine its fundamental chemical characteristics, its biological functions, and the analytical techniques used to study it.

Chemical Structure and Physicochemical Properties

L-methionine methylsulfonium iodide is the S-methylated derivative of L-methionine, where the sulfur atom is bonded to three carbon atoms, resulting in a positively charged sulfonium ion. The iodide anion serves as the counter-ion.

Molecular Structure

The chemical structure of L-methionine methylsulfonium iodide is characterized by a chiral center at the alpha-carbon, inherited from its precursor, L-methionine. The sulfonium center is another key feature, rendering the molecule highly reactive and a potent methyl group donor.

Diagram 1: Chemical Structure of L-methionine methylsulfonium iodide

Role as a Methyl Donor

Similar to the well-known methyl donor S-adenosylmethionine (SAM), L-methionine methylsulfonium iodide can donate a methyl group to various acceptor molecules in transmethylation reactions. These reactions are crucial for a multitude of cellular processes, including the synthesis of creatine, epinephrine, and the methylation of DNA and RNA, which plays a vital role in gene expression.

Anti-Ulcer and Cytoprotective Effects

The historical association of L-methionine methylsulfonium iodide with anti-ulcer activity has been substantiated by modern research. Its cytoprotective effects on the gastric mucosa are attributed to its ability to increase the secretion of mucin, a key component of the protective mucus layer in the stomach. This action helps to shield the gastric lining from the damaging effects of acid and other irritants.

Synthesis and Analysis

The ability to synthesize and accurately quantify L-methionine methylsulfonium iodide is crucial for research and potential therapeutic development.

Chemical Synthesis

While several methods exist for the synthesis of radiolabeled S-methylmethionine for imaging purposes, a standard laboratory-scale synthesis of the unlabeled iodide salt can be achieved through the direct methylation of L-methionine.

Exemplary Protocol: Synthesis of L-Methionine Methylsulfonium Iodide

This protocol is a representative method based on the principles of S-alkylation of thioethers.

-

Dissolution: Dissolve L-methionine in a suitable solvent mixture, such as aqueous methanol.

-

Methylation: Add an excess of methyl iodide to the solution. The reaction proceeds via an SN2 mechanism, where the sulfur atom of methionine acts as a nucleophile, attacking the methyl group of methyl iodide.

-

Reaction Conditions: The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 35-40 °C) for several hours to overnight to ensure complete reaction.

-

Isolation: The product, L-methionine methylsulfonium iodide, will precipitate out of the solution upon cooling or with the addition of a less polar co-solvent like ethanol.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield a white crystalline solid.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as NMR, Mass Spectrometry, and elemental analysis.

Causality Behind Experimental Choices: The use of an excess of methyl iodide drives the reaction to completion. The choice of a polar protic solvent system facilitates the dissolution of the starting amino acid and the stabilization of the charged sulfonium product. Recrystallization is a standard and effective method for purifying solid organic compounds.

Analytical Methodology: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of L-methionine methylsulfonium iodide in various matrices.

Detailed Protocol: HPLC-UV Analysis of L-Methionine Methylsulfonium Iodide

This protocol is a generalized procedure adaptable for various sample types.

-

Sample Preparation:

-

Solid Samples (e.g., plant material, formulations): Homogenize the sample and extract with a suitable solvent, such as a slightly acidic aqueous solution or methanol/water mixture. Centrifuge to remove particulate matter.

-

Liquid Samples (e.g., biological fluids): Deproteinize the sample by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.

-

Filtration: Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic modifier like acetonitrile or methanol. The specific composition will depend on the desired retention time and resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

-

Detection: UV detection at a low wavelength, typically around 210 nm, is suitable for compounds lacking a strong chromophore.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Standard Curve: Prepare a series of standard solutions of L-methionine methylsulfonium iodide of known concentrations in the mobile phase or a matrix-matched solvent.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

-

Self-Validating System: The use of an internal standard is highly recommended to account for variations in sample preparation and injection volume, thereby enhancing the accuracy and precision of the method. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Diagram 3: Workflow for HPLC-UV Quantification

Stability and Storage

Proper handling and storage are essential to maintain the integrity of L-methionine methylsulfonium iodide.

-

Solid Form: As a crystalline solid, it is relatively stable when stored in a cool, dry place, protected from light.

-

In Solution: Aqueous solutions of L-methionine and its derivatives can be susceptible to oxidation, particularly at neutral or alkaline pH. For short-term use, refrigerated storage (2-8 °C) is recommended. For long-term storage of solutions, freezing at -20 °C or below is advisable.

Conclusion

L-methionine methylsulfonium iodide is a molecule of significant interest due to its multifaceted roles in biochemistry and its potential therapeutic applications. From its historical identity as "Vitamin U" to its recognized function as a methyl donor, it continues to be a subject of scientific inquiry. A thorough understanding of its chemical structure, properties, synthesis, and analytical methods, as outlined in this guide, is fundamental for researchers and professionals seeking to explore its full potential in various scientific and clinical domains. The methodologies presented herein provide a solid foundation for further investigation into this fascinating compound.

References

-

Wikipedia. (2023). S-Methylmethionine. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000153 L-Methionine Methylsulfonium Iodide. [Link]

-

Global Substance Registration System. (n.d.). METHYLMETHIONINE IODIDE. [Link]

Sources

Thermodynamic Properties of S-Methylmethionine Sulfonium Salts: A Technical Guide

The following guide details the thermodynamic profile of S-methylmethionine (SMM) sulfonium salts, designed for researchers and formulation scientists.

Executive Summary: The Sulfonium Instability Paradox

S-methylmethionine (SMM), historically known as "Vitamin U," presents a unique thermodynamic challenge in drug development.[1][2] While its sulfonium ion structure confers high water solubility and potent biological methyl-donating capabilities (anti-ulcerogenic, cytoprotective), it simultaneously creates a thermodynamically fragile center.[1][2]

The core issue is not the formation energy, but the activation energy of degradation .[1][3] SMM salts are kinetically stable at room temperature but thermodynamically poised to release dimethyl sulfide (DMS)—a compound with an odor threshold in the parts-per-billion range.[3][2] This guide moves beyond basic physical constants to quantify the energetic barriers that formulation scientists must maintain to prevent product failure.[1][3][2]

Chemical Architecture & Standard States

The thermodynamic behavior of SMM is dictated by the permanent positive charge on the sulfur atom.[3][2] Unlike protonated amines, this charge is fixed (quaternary), creating a strong inductive effect that alters the acidity of neighboring groups and the lattice energy of the solid salt.[1]

Standard Physical Constants

Data represents S-methylmethionine sulfonium chloride (SMM-Cl) unless otherwise noted.

| Property | Value / Range | Thermodynamic Context |

| Molecular Formula | Zwitterionic character in solution.[1][3][2][4][5] | |

| Molar Mass | 199.70 g/mol | - |

| Melting Point ( | 134°C (Chloride) | Decomposition occurs simultaneously. This is not a reversible phase transition but a kinetic degradation event.[1][3][2] |

| Melting Point ( | 139°C (Bromide) | Lattice energy stabilization by larger counter-ion is minimal.[1][3][2] |

| Solubility ( | > 200 g/L (High) | Driven by high solvation enthalpy of the sulfonium cation.[3][2] |

| Solubility (EtOH) | Insoluble | High lattice energy prevents dissolution in low-dielectric solvents.[1][3][2] |

| Hygroscopicity | Critical | Absorbed moisture lowers the |

Acid-Base Dissociation (pKa)

The sulfonium group is not an acid/base itself but acts as an electron-withdrawing group (EWG), acidifying the nearby carboxyl and ammonium protons compared to methionine.[1][3][2]

-

pKa₁ (Carboxyl): ~2.2 (Estimated) – Slightly more acidic than methionine (2.[1][3][2]28) due to inductive stabilization of the carboxylate by

.[1][3][2] -

pKa₂ (Ammonium): ~9.1 (Estimated) – Similar to methionine (9.21).[1][3][2]

Thermal Stability & Degradation Kinetics[1]

The critical thermodynamic parameter for SMM is its Decomposition Temperature (

The Degradation Pathway

The primary degradation route is a nucleophilic attack (often by water or hydroxide) or thermal elimination, yielding Dimethyl Sulfide (DMS) and Homoserine.[1][3][2]

Mechanism Visualization:

Figure 1: Thermal decomposition pathway of SMM.[3][2] The cleavage of the C-S bond is the rate-limiting thermodynamic step.[2]

Kinetic Parameters

-

Reaction Order: First-order kinetics.

-

Activation Energy (

): ~170 kJ/mol (Solid state).[1][3][2] -

Enthalpy of Decomposition: Strongly Exothermic.[1][3][2] The release of volatile DMS drives the entropy of the system up (

), making decomposition spontaneous at elevated temperatures (

Experimental Protocols: Validating Stability

As a Senior Scientist, I do not rely on literature values alone. The following protocols are designed to empirically validate the thermodynamic stability of your specific SMM salt batch.

Protocol A: Differential Scanning Calorimetry (DSC) for

Purpose: To determine the precise onset of thermal degradation and ensuring the salt is crystalline (amorphous regions degrade faster).[3][2]

-

Sample Prep: Weigh 2–5 mg of SMM salt into an aluminum pan .

-

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min. Oxygen can induce secondary oxidation of the sulfur, complicating the thermogram.[1][3] -

Ramp: Heat from 30°C to 200°C at 10°C/min .

-

Analysis:

Protocol B: Accelerated Stability Testing (Arrhenius Plot)

Purpose: To predict shelf-life at 4°C and 25°C.[1][3][2]

-

Setup: Prepare 10 mM SMM aqueous solutions buffered at pH 5.0 (optimal stability window).

-

Incubation: Store aliquots at four temperatures: 40°C, 50°C, 60°C, and 70°C.

-

Sampling: Assay everyday for 7 days.

-

Detection (HPLC):

-

Column: C18 Reverse Phase (polar embedded group preferred).

-

Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile (95:5).[1][3][2] High aqueous content is needed to retain the polar sulfonium.[1][3][2]

-

Detection: UV at 210 nm (weak absorbance) or Fluorescence (post-column derivatization with OPA).[1][3][2]

-

-

Calculation:

Stability Workflow Diagram:

Figure 2: Quality control workflow for thermodynamic characterization of SMM salts.

Implications for Drug Formulation[2][3]

The thermodynamics of SMM dictate three absolute rules for formulation:

-

Moisture Exclusion is Paramount: Since hydrolysis is the primary degradation vector, SMM must be formulated in low-water activity (

) environments.[1][3][2] Lyophilized powders or anhydrous tablet matrices are preferred over aqueous syrups.[1][3][2] -

pH Control: SMM is most stable in slightly acidic conditions (pH 4–5).[1][3][2] Above pH 6, hydroxide ions (

) act as nucleophiles, rapidly attacking the methyl group to release DMS.[1][2] -

Odor Masking: Even 0.1% degradation is organoleptically unacceptable due to DMS.[1][3][2] Packaging must be high-barrier (aluminum blister) to prevent moisture ingress and odor egress.[1][3][2]

References

-

Reaction Kinetics & Mechanism

-

Thermodynamic Data Sources

-

Analytical Methods

-

Biological Context

Sources

- 1. Showing Compound S-Methyl-L-methionine (FDB018070) - FooDB [foodb.ca]

- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]

- 5. asianpubs.org [asianpubs.org]

- 6. S-methyl-methionine sulfonium chloride | C6H15Cl2NO2S2 | CID 129743102 - PubChem [pubchem.ncbi.nlm.nih.gov]

history and discovery of Vitamin U iodide as an anti-ulcer agent

The following technical guide details the history, chemical synthesis, and pharmacological mechanism of Vitamin U, with a specific focus on the Iodide salt (S-methylmethionine sulfonium iodide) as the synthetic precursor and structural prototype of this anti-ulcer agent.

The Discovery, Synthesis, and Mechanism of S-Methylmethionine Sulfonium Iodide as a Cytoprotective Agent

Executive Summary

Vitamin U is the historical designation for S-methylmethionine (SMM) , a sulfonium derivative of the amino acid methionine found abundantly in Brassica oleracea (cabbage).[1][2][3][4] While the clinical pharmaceutical formulation typically utilizes the chloride salt (MMSC) to avoid halide toxicity, the Iodide salt (S-methylmethionine sulfonium iodide) represents the fundamental synthetic entry point and the crystallographic standard used in early structural characterization.[2]

This guide analyzes the transition from Garnett Cheney’s "Cabbage Factor" to the chemical synthesis of the iodide salt, detailing the specific alkylation protocols and the transmethylation mechanism that underpins its anti-ulcerogenic activity.

Historical Catalyst: The "Cabbage Factor"

In the late 1940s, the standard of care for peptic ulcers was limited to antacids and bland diets. Dr. Garnett Cheney (Stanford University School of Medicine) challenged this paradigm with the discovery of a heat-labile dietary factor.[2]

-

1949: Cheney publishes Rapid healing of peptic ulcers in patients receiving fresh cabbage juice.[2][5][6][7] He demonstrates that raw cabbage juice reduced ulcer healing time from 37 days (standard therapy) to roughly 10 days.[2]

-

The "Vitamin" Misnomer: Cheney tentatively named the factor "Vitamin U" (for U lcer).[2] Unlike true vitamins, it is not essential for survival but acts as a therapeutic pharmacological agent.[2]

-

Identification: By the mid-1950s, the active moiety was identified not as a protein, but as a low-molecular-weight sulfonium salt: S-methylmethionine .[2]

Chemical Architecture: The Iodide Synthesis

The specific request for Vitamin U Iodide targets the direct product of methionine methylation. In organic synthesis, methyl iodide (MeI) is the preferred alkylating agent due to the high nucleophilicity of the iodide ion and the leaving group ability.

3.1. Synthesis Protocol: S-Methylmethionine Sulfonium Iodide

Objective: To synthesize S-methylmethionine sulfonium iodide via nucleophilic substitution (SN2) at the sulfur atom of L-methionine.[2]

Reagents:

-

L-Methionine (CAS: 63-68-3)[2]

-

Methyl Iodide (Iodomethane) (CAS: 74-88-4) [Warning: Potent Neurotoxin/Carcinogen][2]

-

Solvent: Water/Ethanol mixture or Formic/Acetic Acid (depending on solubility requirements)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of L-Methionine in a minimal volume of water/ethanol (1:1 v/v) at ambient temperature. Ensure complete solvation to prevent heterogeneous kinetics.

-

Alkylation (The Critical Step): Add 0.15 mol (1.5 eq) of Methyl Iodide dropwise.[2] The excess ensures complete conversion of the amino acid.

-

Reaction Type:

Attack. The lone pair on the Methionine sulfur attacks the methyl carbon of Methyl Iodide. -

Conditions: Stir in the dark (iodides are light-sensitive) at room temperature for 24–48 hours.

-

-

Precipitation: The sulfonium iodide salt is less soluble in ethanol than the starting material.[2] As the reaction progresses, S-methylmethionine sulfonium iodide may crystallize or can be precipitated by adding excess absolute ethanol or acetone.[2]

-

Purification: Filter the white/off-white precipitate. Wash with cold acetone to remove unreacted methyl iodide.[2]

-

Characterization: The resulting solid is Vitamin U Iodide .[2]

Note on Clinical Conversion: For human use, the iodide anion is typically exchanged for chloride using an anion exchange resin (e.g., Amberlite IRA-400 Cl form) to prevent iodism (iodine toxicity) during chronic dosing.[2]

3.2. Chemical Reaction Visualization

The following diagram illustrates the transformation from Methionine to the active Sulfonium Iodide, and its subsequent role as a methyl donor.

Figure 1: Synthetic pathway for Vitamin U Iodide and its conversion to the clinical chloride form.

Mechanism of Action: The Transmethylation Hypothesis

Why does a sulfonium salt heal ulcers? The prevailing theory, supported by biochemical kinetics, is Transmethylation .

-

Methyl Donation: The sulfonium group

is a high-energy methyl donor, similar to S-Adenosylmethionine (SAMe).[2] -

Mucin Synthesis: Gastric mucin is a glycoprotein requiring extensive post-translational modification.[2] SMM donates methyl groups necessary for the synthesis of phosphatidylcholine and mucin precursors.

-

Histamine Inactivation: SMM aids in the methylation of histamine (via Histamine N-methyltransferase), converting the ulcer-provoking histamine into the inactive N-methylhistamine.[2]

4.1. Pharmacological Pathway Diagram[2]

Figure 2: Dual mechanistic pathway: Histamine inactivation and Mucin stimulation.[2]

Experimental Validation: The Guinea Pig Model

To validate the efficacy of Vitamin U Iodide (or its chloride equivalent), the Histamine-Induced Peptic Ulcer Model in guinea pigs remains the historical gold standard established by Cheney.

5.1. Protocol: Histamine-Induced Ulcer Assay

Rationale: Guinea pigs are uniquely susceptible to histamine-induced ulcers because they lack the robust histamine-destroying enzymes found in rats.[2]

| Step | Procedure | Critical Control |

| 1. Acclimatization | House male guinea pigs (300–400g) for 7 days. | Diet: Standard chow + Vitamin C (essential for guinea pigs).[2] |

| 2. Fasting | Fast animals for 24 hours prior to induction.[2] | Water ad libitum to prevent dehydration. |

| 3. Pre-Treatment | Administer Vitamin U Iodide (50–100 mg/kg) orally or IP.[2] | Control group receives saline vehicle. |

| 4. Induction | Inject Histamine Acid Phosphate (5 mg/kg, SC) every 2 hours for 8 hours.[2] | Monitor for histamine shock (respiratory distress).[2] |

| 5. Necropsy | Sacrifice animals 24 hours after first injection.[2] | Remove stomach, open along greater curvature. |

| 6.[2] Scoring | Quantify ulcer index (UI) based on lesion area ( |

Expected Outcome: The Vitamin U treated group should show a statistically significant reduction (

References

-

Cheney, G. (1949).[2][5][8] Rapid healing of peptic ulcers in patients receiving fresh cabbage juice. California Medicine.[2][5][6][7] Link

-

Cheney, G. (1950).[2][3][5][8][9] Anti-peptic ulcer dietary factor (Vitamin "U") in the treatment of peptic ulcer. Journal of the American Dietetic Association.[3][9] Link

-

McRorie, R. A., et al. (1954).[2] Isolation and Identification of a Naturally Occurring Analog of Methionine. Journal of the American Chemical Society. (Identification of S-methylmethionine). Link[2]

-

Patel, A., & Prajapati, N. (2012).[2][3] Review on biochemical importance of Vitamin-U. Journal of Chemical and Pharmaceutical Research. Link

-

Organic Syntheses. (1934).[2] Methyl Iodide Synthesis Protocol. Organic Syntheses, Coll. Vol. 2, p.399.[2] (Standard reference for the alkylating agent). Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 3. VITAMIN U (S-METHYLMETHIONINE): METABOLIC EFFECTS AND CLINICAL EFFICACY | Vrach (The Doctor) [vrachjournal.ru]

- 4. Vitamin U: What Is It, Health Benefits and Sources [medicinenet.com]

- 5. VITAMIN U THERAPY OF PEPTIC ULCER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid healing of peptic ulcers in patients receiving fresh cabbage juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Medicine: U for Ulcers | TIME [time.com]

- 9. | PDF or Rental [articles.researchsolutions.com]

An In-depth Technical Guide to the Solubility Profile of L-Methionine Methylsulfonium Iodide in Polar Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for formulation, delivery, and efficacy. This guide provides an in-depth exploration of the solubility profile of L-Methionine Methylsulfonium Iodide (S-methylmethionine iodide), a derivative of the essential amino acid L-methionine. While direct, comprehensive quantitative solubility data for this specific salt in a range of polar solvents is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, theoretical principles, and practical methodologies to determine and understand its solubility characteristics. We will draw upon data from closely related compounds, such as L-methionine and S-(5'-Adenosyl)-L-methionine iodide, to illustrate key concepts and provide a predictive framework.

Understanding the Molecule: L-Methionine Methylsulfonium Iodide

L-Methionine Methylsulfonium Iodide is an ionic compound. The cation is S-methylmethionine, a derivative of methionine where the sulfur atom is methylated, resulting in a positively charged sulfonium group. The anion is iodide (I⁻). The ionic nature of this molecule is the primary determinant of its solubility behavior in polar solvents.

Key Structural Features Influencing Solubility:

-

Ionic Salt: The presence of a permanent positive charge on the sulfonium center and the corresponding iodide anion means that the primary mechanism of solvation in polar solvents will be ion-dipole interactions.

-

Polar Functional Groups: The amino acid backbone contains a carboxylate group and an amino group, which can also participate in hydrogen bonding and dipole-dipole interactions with solvent molecules.

-

Hydrophobic Moiety: The ethyl group within the methionine backbone contributes a degree of hydrophobicity.

Theoretical Framework: Solubility in Polar Solvents

The adage "like dissolves like" is a fundamental principle in solubility.[1][2] Polar solvents are characterized by their molecular polarity and the presence of partial positive and negative charges. They can be further classified into polar protic and polar aprotic solvents, a distinction crucial for understanding the nuances of ionic compound solubility.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[3][4] They are particularly effective at solvating both cations and anions. The exposed partial positive charges on the hydrogen atoms can effectively solvate anions, while the lone pairs on the electronegative atoms solvate cations.[3]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[3] While their exposed partial negative charges can solvate cations effectively, their partial positive charges are often sterically hindered, leading to less effective solvation of anions.[3]

For an ionic compound like L-Methionine Methylsulfonium Iodide, we can predict a generally higher solubility in polar protic solvents due to their ability to effectively solvate both the S-methylmethionine cation and the iodide anion through strong ion-dipole interactions and hydrogen bonding.

Expected Solubility Profile of L-Methionine Methylsulfonium Iodide

In the absence of direct experimental data, we can infer the likely solubility trends based on the behavior of similar compounds and theoretical principles.

Table 1: Predicted Qualitative Solubility of L-Methionine Methylsulfonium Iodide in Various Polar Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | High | Excellent hydrogen bonding and high polarity effectively solvate both the cation and anion. A closely related compound, S-(5'-Adenosyl)-L-methionine iodide, has a high solubility in water of 100 mg/mL. |

| Methanol (CH₃OH) | Polar Protic | Moderate to High | Good hydrogen bonding and polarity, though generally a slightly weaker solvent for ionic compounds than water. |

| Ethanol (C₂H₅OH) | Polar Protic | Moderate | The increased hydrocarbon character compared to methanol reduces its overall polarity, likely leading to lower solubility for ionic salts. Studies on L-methionine show that its solubility decreases as the concentration of ethanol in a water-ethanol mixture increases.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | The highly polar nature of DMSO will effectively solvate the S-methylmethionine cation. However, the less accessible partial positive charge may limit the solvation of the iodide anion, potentially resulting in lower solubility compared to water. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Low to Moderate | Acetone is less polar than DMSO and is a poorer solvent for ionic compounds. |

Factors Influencing Solubility:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the lattice energy of the solid and solvate the ions. Studies on L-methionine have demonstrated that its solubility in water and water-alcohol mixtures increases with rising temperature.[5][6]

-

pH: The pH of the aqueous solution can influence the protonation state of the amino and carboxylic acid groups of the S-methylmethionine cation. At low pH, the carboxylic acid will be protonated, and at high pH, the amino group will be deprotonated. These changes in charge can affect the overall solubility. The solubility of DL-methionine has been shown to increase in more acidic or basic pH values.

Experimental Determination of Solubility

To establish a definitive solubility profile, experimental determination is essential. The following section details robust protocols for quantifying the solubility of L-Methionine Methylsulfonium Iodide.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Add an excess amount of L-Methionine Methylsulfonium Iodide to a series of vials, each containing a precise volume of the desired polar solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8]

-

Separation: After equilibration, remove the vials and allow any undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the solution using a syringe filter (e.g., 0.22 µm PVDF).[9]

-

Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of L-Methionine Methylsulfonium Iodide in the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Analytical Techniques for Quantification

UV-Vis Spectroscopy:

This technique is suitable if L-Methionine Methylsulfonium Iodide has a chromophore that absorbs light in the UV-Vis range.

Protocol for UV-Vis Quantification:

-

Determine λmax: Prepare a dilute solution of L-Methionine Methylsulfonium Iodide in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The resulting linear regression will provide the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

-

Analyze the Sample: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax. Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Potentiometric Titration:

This method can be employed to determine the concentration of the iodide anion, which will be equivalent to the concentration of the dissolved L-Methionine Methylsulfonium Iodide.

Principle: The saturated solution is titrated with a standard solution of a substance that precipitates the iodide ion, such as silver nitrate (AgNO₃). The change in the electrochemical potential is monitored as the titrant is added, and the equivalence point is used to determine the iodide concentration.[10][11]

Experimental Workflow for Potentiometric Titration:

Caption: Workflow for determining solubility via potentiometric titration.

Stability Considerations

When preparing and storing solutions of L-Methionine Methylsulfonium Iodide, it is important to consider its stability. The sulfonium group can be susceptible to degradation. While stock solutions of L-methionine are reported to be stable for extended periods when stored at 2-8°C, it is also known that methionine can be readily oxidized in solution.[6][12] S-adenosyl-L-methionine, a related compound, is known to be unstable at room temperature and readily decomposes in aqueous solutions that are not acidic.[13] It is therefore recommended to use freshly prepared solutions for experiments and to store any stock solutions at low temperatures, protected from light. Stability studies using a stability-indicating method (e.g., HPLC) are advisable if solutions are to be stored for any length of time.

Conclusion

References

-

W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents. Retrieved from [Link]

-

JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 12). 17.2: Determining the Solubility of Ionic Compounds. Retrieved from [Link]

-

Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Potentiometric titration. Retrieved from [Link]

-

Open Access Pub. (n.d.). Potentiometric Titration. Journal of New Developments in Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

Academia.edu. (n.d.). Determination and correlation of solubility and thermodynamic properties of L-methionine in binary solvents of water + (methanol, ethanol, acetone). Retrieved from [Link]

-

ResearchGate. (2020, April 29). Determination and correlation of temperature and pH value dependent solubility of dl‐methionine. Retrieved from [Link]

-

Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

-

ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

-

ResearchGate. (2019, February 5). How long is L-methionine stable in a solution? Retrieved from [Link]

-

Frontiers. (2024, July 31). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Retrieved from [Link]

-

Wikipedia. (n.d.). S-Methylmethionine. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L-methionine. Retrieved from [Link]

-

Duchefa Biochemie. (n.d.). L-Methionine. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Methionine. Retrieved from [Link]

-

World Health Organization. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]

-

PubChem. (n.d.). S-Adenosyl-L-methionine iodide. Retrieved from [Link]

-

ResearchGate. (n.d.). The stability and hydrolysis of S-adenosylmethionine; isolation of S-ribosylmethionine. Retrieved from [Link]

-

PMC. (n.d.). Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. Retrieved from [Link]

Sources

- 1. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. nerd.wwnorton.com [nerd.wwnorton.com]

- 4. caymanchem.com [caymanchem.com]

- 5. (PDF) Determination and correlation of solubility and thermodynamic properties of L-methionine in binary solvents of water + (methanol, ethanol, acetone [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. enamine.net [enamine.net]

- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 11. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

mechanism of action for L-methionine methylsulfonium iodide in gastric protection

[1]

Executive Summary

L-methionine methylsulfonium iodide (MMS-I) , historically known as a form of Vitamin U , functions as a potent gastroprotective agent through a dual-action molecular mechanism.[1] Unlike standard antacids that neutralize gastric pH, MMS-I targets the structural integrity of the gastric mucosa. Its primary pharmacodynamic action stems from its role as a high-energy methyl donor and a precursor in the transsulfuration pathway .[1]

By driving the synthesis of phosphatidylcholine (a critical surfactant) and glutathione (the master antioxidant), MMS-I reinforces the hydrophobic mucosal barrier and neutralizes oxidative stress induced by NSAIDs (e.g., indomethacin) or ethanol.[1] This guide details the molecular pathways, experimental validation protocols, and quantitative efficacy markers for researchers in gastroenterology and drug development.

Chemical Identity & Pharmacological Basis

While the chloride salt (MMSC) is more common in clinical literature, the iodide salt (MMS-I) shares the active pharmacophore: the S-methylmethionine sulfonium cation .[1]

-

Chemical Structure: A methionine derivative with a positively charged sulfonium group (CH3)2-S+ on the side chain.[1]

-

Active Moiety: The unstable methyl group on the sulfur atom is highly reactive, making the compound an aggressive methyl donor—more labile than methionine itself.

-

Key Distinction: The iodide counterion provides specific solubility properties but requires monitoring for thyroid-related off-target effects in long-term toxicology studies, unlike the chloride form.[1]

Molecular Mechanism of Action

The gastroprotective effect of MMS-I operates through three interconnected signaling and metabolic pathways.

Pathway A: Mucosal Barrier Reinforcement (The Methylation Shunt)

The gastric mucus layer relies on phosphatidylcholine (PC) to maintain hydrophobicity, preventing acid back-diffusion.[1]

-

Substrate Entry: MMS-I is absorbed and hydrolyzed.[1]

-

Methyl Transfer: The enzyme Betaine-Homocysteine Methyltransferase (BHMT) utilizes MMS-I as a methyl donor, transferring a methyl group to Homocysteine (Hcy).[1]

-

Methionine Regeneration: This reaction yields two molecules of Methionine (one from Hcy methylation, one from the demethylated MMS).[1]

-

SAMe Synthesis: Methionine is activated to S-Adenosylmethionine (SAMe) .[1]

-

Phospholipid Synthesis: SAMe drives the PEMT (Phosphatidylethanolamine N-methyltransferase) pathway, converting Phosphatidylethanolamine (PE) into Phosphatidylcholine (PC) .[1]

-

Result: Increased PC secretion into the mucus gel layer enhances its hydrophobic barrier properties.[1]

Pathway B: Antioxidant Cytoprotection (The Transsulfuration Shunt)

Gastric ulcers caused by ethanol or ischemia-reperfusion are driven by Reactive Oxygen Species (ROS).[1]

-

Cysteine Flux: Excess Methionine generated by MMS-I enters the transsulfuration pathway.[1]

-

GSH Synthesis: Methionine

Homocysteine -

Redox Balance: Cysteine is the rate-limiting precursor for Glutathione (GSH) .[1]

-

Result: Elevated mucosal GSH levels directly scavenge superoxide anions and peroxides, preventing lipid peroxidation of the gastric epithelium.

Pathway C: Anti-Inflammatory Modulation

MMS-I suppresses the NF-

Mechanistic Visualization

Figure 1: The dual-pathway mechanism of MMS-I.[1] The compound acts as a methyl donor to regenerate Methionine, which subsequently fuels both Phosphatidylcholine synthesis (barrier integrity) and Glutathione synthesis (antioxidant defense).

Experimental Validation Protocols

To validate the efficacy of MMS-I, researchers should utilize a combination of in vivo ulcer models and ex vivo biochemical assays.

Protocol A: Indomethacin-Induced Ulcer Model (Rat)

This model mimics NSAID-induced gastric damage, characterized by prostaglandin inhibition and oxidative stress.[1]

Workflow:

-

Subjects: Wistar rats (180–220g), fasted for 24 hours (water ad libitum).

-

Pre-treatment: Administer MMS-I (e.g., 50, 100, 200 mg/kg) via oral gavage.[1]

-

Induction: 30–60 minutes post-treatment, administer Indomethacin (30 mg/kg) orally.[1]

-

Termination: Euthanize animals 6 hours post-induction.

-

Assessment:

-

Macroscopic: Calculate Ulcer Index (UI) based on lesion length (mm).

-

Histology: H&E staining for epithelial erosion; Alcian Blue (pH 2.5) for acidic mucin quantification.[1]

-

Protocol B: Biochemical Quantification of Mucin (Alcian Blue Binding)

This assay quantifies the adherent gastric mucus barrier, a direct correlate of MMS-I efficacy.[1]

-

Tissue Prep: Excise glandular stomach; soak in 0.1% Alcian Blue solution (buffered with 0.16M sucrose/0.05M sodium acetate, pH 5.[1]8) for 2 hours.

-

Wash: Rinse with 0.25M sucrose solution (15 min x 2) to remove unbound dye.[1]

-

Extraction: Extract dye using 0.5M MgCl₂ for 2 hours.

-

Quantification: Measure absorbance of the extract at 598 nm .

-

Calculation: Correlate absorbance to µg Alcian Blue/g tissue weight.

Protocol C: Antioxidant Markers (GSH & MDA)

-

Homogenization: Homogenize gastric tissue in phosphate buffer (pH 7.4).

-

GSH Assay: React supernatant with Ellman’s reagent (DTNB). Measure absorbance at 412 nm. Expectation: MMS-I restores GSH levels depleted by Indomethacin.[1]

-

MDA Assay: React with Thiobarbituric Acid (TBA) at 95°C. Measure TBARS at 532 nm. Expectation: MMS-I reduces MDA (lipid peroxidation).[1]

Experimental Workflow Diagram

Figure 2: Standardized workflow for evaluating MMS-I gastroprotection in NSAID-induced ulcer models.

Data Summary & Expected Outcomes

The following table summarizes typical efficacy metrics observed when MMS-I is administered in rodent models of gastric ulceration.

| Parameter | Pathological State (Ulcer Control) | MMS-I Treated Group (High Dose) | Mechanism Link |

| Ulcer Index (UI) | High (>30 mm) | Significantly Reduced (<10 mm) | Cytoprotection & Anti-inflammatory |

| Gastric Mucin | Depleted (Low Alcian Blue binding) | Restored / Elevated | PC Synthesis (Methylation Pathway) |

| GSH Level | Depleted | Preserved | Transsulfuration (Cysteine supply) |

| MDA (Lipid Peroxidation) | Elevated | Reduced | ROS Scavenging |

| TNF- | High Expression | Downregulated | NF- |

References

-

Gastroprotective Mechanisms of S-Methylmethionine: Ivashkin, K. V., et al. (2018).[1] "Gastric Cytoprotection as Basis of Gastrointestinal Mucosa Protection and Repair."[1] Russian Journal of Gastroenterology, Hepatology, Coloproctology.

-

Methionine Metabolism in the GI Tract: Riedijk, M. A., et al. (2007).[1] "Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract."[2] Proceedings of the National Academy of Sciences (PNAS). [1]

-

Role of Glutathione in Gastric Cytoprotection: Szabo, S., et al. (1981).[1] "Role of glutathione in gastric mucosal cytoprotection."[1][3] Science.

-

Alcian Blue Quantification Method: Crowther, R. S., & Wetmore, R. F. (1987).[1] "Quantitation of Mucin by Densitometry of an Alcian Blue-Stained Membrane."[1] Analytical Biochemistry.

-

NF-κB Signaling in Gastric Inflammation: Sokolova, O., & Naumann, M. (2017).[1] "NF-κB Signaling in Gastric Cancer."[1][4][5][6] Toxins.[1]

Sources

- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Role of glutathione in gastric mucosal cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances [frontiersin.org]

- 6. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability of the Sulfonium Center in L-Methionine Methylsulfonium Iodide

Executive Summary

L-Methionine Methylsulfonium Iodide (MMSI), often categorized under the "Vitamin U" family, presents a unique stability challenge compared to its chloride or methylsulfate counterparts.[1][2] Its instability is governed by the hyper-reactivity of the sulfonium center (

This guide details the dual-threat degradation mechanism specific to the iodide salt:

-

Thermodynamic Instability: Intramolecular cyclization driven by the carboxylate tail.[2]

-

Kinetic Instability: Nucleophilic dealkylation driven specifically by the iodide counterion (

).[1][2][3]

Molecular Architecture & The Sulfonium Center

To understand the stability profile, we must first analyze the electronic environment of the central sulfur atom.

-

The Chiral Sulfonium Center: The sulfur atom is

hybridized and pyramidal. In MMSI, the sulfur is bonded to a 3-amino-3-carboxypropyl chain and two methyl groups.[1][2][3] This creates a permanent positive charge, making the adjacent carbon atoms highly electrophilic. -

The Counterion Effect (

vs

Mechanistic Pathways of Instability

The degradation of MMSI is not random; it follows two distinct, competing pathways depending on pH and physical state.

Pathway A: Intramolecular Cyclization (The "Lactone" Route)

Dominant in aqueous solution (pH > 5) and humid solid state.[1][2][3]

This is the primary degradation pathway for S-methylmethionine derivatives.[1][2][3] The neighboring carboxylate group attacks the

-

Product: L-Homoserine lactone + Dimethyl sulfide (DMS).[2][3]

-

Indicator: The distinct "cabbage-like" or "corn" odor of DMS is the first sensory sign of failure.[2]

Pathway B: Nucleophilic Dealkylation (The "Iodide" Route)

Dominant in anhydrous conditions or concentrated solutions.[1][2]

Here, the iodide counterion (

-

Product: L-Methionine + Methyl Iodide (

).[1][2][3] -

Critical Safety Note: Unlike Pathway A, this pathway generates Methyl Iodide, a volatile and genotoxic alkylating agent.[1]

Visualization: Degradation Topology

Caption: Dual degradation pathways of MMSI. Pathway A (Red) is pH-driven; Pathway B (Yellow) is counterion-driven.[1][2][3]

Environmental Stressors & Stability Data

The following table summarizes the stability profile based on kinetic stress testing.

| Stressor | Impact Level | Mechanism | Observation |

| pH > 6.0 | Critical | Deprotonation of carboxylate accelerates Pathway A (Lactonization).[1][2][3] | Rapid evolution of DMS odor. |

| Heat (>40°C) | High | Increases kinetic energy for both | Yellowing of solid; loss of assay potency.[2] |

| Light | Moderate | Oxidation of | Solid turns brown/purple.[1][2][3] |

| Moisture | High | Facilitates molecular mobility and hydrolysis.[1][2][3] | Caking and deliquescence.[1][2][3] |

Analytical Characterization Protocols

Standard C18 HPLC often fails for MMSI due to its extreme polarity (it elutes in the void volume).[1][2] The following HILIC (Hydrophilic Interaction Liquid Chromatography) protocol is the industry standard for validating sulfonium center integrity.

Protocol: HILIC Separation of MMSI and Degradants

Objective: Quantify MMSI purity and detect Homoserine/Methionine impurities.

-

Mobile Phase Preparation:

-

Column Selection:

-

Sample Preparation:

-

Gradient Conditions:

-

Detection:

Visualization: Analytical Decision Tree

Caption: Workflow for distinguishing intact MMSI from degradation products using HILIC and NMR.

Stabilization Strategies (Formulation)

To maintain the integrity of the sulfonium center in MMSI, you must inhibit the nucleophilic and intramolecular attacks.

-

Acidification (The "pH Lock"):

-

Iodide Scavenging (Optional):

-

Lyophilization:

-

Dark Storage:

References

-

Merck Index. Vitamin U (S-Methylmethionine).[2][3] 12th Edition, Entry 10165.[2] Link

-

Takigawa, S., et al. (2000).[1][2][4] Accumulation and Decomposition of S-Methylmethionine in Cabbage.[1][2][3][4] Acta Horticulturae.[2][3][4] Link

-

Sigma-Aldrich. L-Methionine methylsulfonium iodide Product Specification & Stability.[1][2][3]Link[2][3]

-

Williams, R.C., et al. (2016).[1][2] HILIC Methods for Water-Soluble Vitamins.[1][2][3][5] Waters Corporation Application Notes.[2][3] Link[2][3]

-

Pocker, Y., & Parker, A.J. (1966).[1][2] Kinetics and Mechanism of Decomposition of the Trimethylsulfonium Cation. Journal of Organic Chemistry.[2][3][6] Link[2][3]

Sources

- 1. S-(5 -Adenosyl)- L -methionine iodide = 80 HPLC, = 80 spectrophotometric assay 3493-13-8 [sigmaaldrich.com]

- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 3. JP2011095165A - Method for refining and analyzing vitamin u by using liquid chromatography - Google Patents [patents.google.com]

- 4. ACCUMULATION AND DECOMPOSITION OF S-METHYLMETHIONINE IN CABBAGE [actahort.org]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

L-methionine methylsulfonium iodide CAS number and safety data sheet

An In-Depth Technical Guide to L-Methionine Methylsulfonium Iodide (Vitamin U) for Research and Development Professionals

Section 1: Core Identification and Significance

L-Methionine methylsulfonium iodide, often referred to by its historical, non-vitamin designation "Vitamin U," is a derivative of the essential amino acid L-methionine.[1][2] It is a sulfonium compound that has garnered significant interest for its therapeutic potential, particularly in the realm of gastrointestinal health.[3] Its discovery in the 1950s stemmed from observations that a heat-sensitive substance in cabbage juice could protect against peptic ulcers; this compound was later identified as S-methylmethionine.[4] For researchers and drug development professionals, L-methionine methylsulfonium iodide represents a molecule with a defined biological role as a methyl group donor and cytoprotective agent, offering a compelling target for further investigation.[4][5]

This guide provides a comprehensive technical overview of its chemical identity, safety profile, biological mechanisms, and applications, with a focus on practical insights for a scientific audience.

Table 1: Chemical and Registration Identifiers

| Identifier | Data | Source(s) |

|---|---|---|

| Chemical Name | (S)-(3-amino-3-carboxypropyl)dimethylsulfonium iodide | [6] |

| CAS Number | 3493-11-6 | [7] |

| Molecular Formula | C6H14INO2S | [8] |

| Molecular Weight | 291.15 g/mol | [8] |

| Synonyms | L-Methionine-S-methylsulfonium iodide, Vitamin U Iodide |[8][9] |

Section 2: Comprehensive Safety and Handling Protocol

According to available Safety Data Sheets (SDS), L-methionine methylsulfonium iodide is not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[9] However, standard laboratory best practices are essential to ensure personnel safety. The primary physical hazard to consider is the potential for dust explosion; as a combustible solid, fine dust clouds in a confined space may form an explosive mixture with air in the presence of an ignition source.[9]

Causality in Handling: The recommendation to use in a well-ventilated area and avoid generating dust is a direct countermeasure to the risk of dust explosion and inhalation.[9] Engineering controls like process enclosures or local exhaust ventilation are the most effective means of mitigating this risk.[9]

Table 2: Safety and Handling Summary

| Parameter | Protocol | Rationale & Citation |

|---|---|---|

| Personal Protective Equipment (PPE) | Safety glasses, impervious gloves (e.g., nitrile rubber), lab coat. | To prevent eye and skin contact.[9][10] |

| Handling | Use in a well-ventilated area. Limit all unnecessary personal contact. Avoid generating dust. | To minimize inhalation risk and prevent the formation of potentially explosive dust clouds.[9] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | The product is considered stable, and hazardous polymerization will not occur.[9] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | To physically remove the substance and minimize potential transient discomfort or abrasion.[9][10] |

| First Aid (Skin) | Flush skin with running water. Seek medical attention in the event of irritation. | While not classified as a skin irritant, this removes any residual material.[9] |

| Fire Fighting | Use dry chemical powder, foam, or carbon dioxide. Water spray can be used to cool adjacent areas. | The material is a combustible solid but propagates flame with difficulty.[9] |

| Spill Cleanup | Use dry clean-up procedures. Sweep up and shovel into suitable containers for disposal. Avoid generating dust. | To prevent dispersal into the air and potential entry into drains.[9] |

Section 3: Physicochemical Properties

Understanding the physical and chemical properties of L-methionine methylsulfonium iodide is critical for its application in experimental design, formulation, and synthesis.

Table 3: Physicochemical Data

| Property | Value / Description | Source(s) |

|---|---|---|

| Physical State | Divided Solid / Powder | [9][10] |

| Appearance | Off-white | [10] |

| Solubility | Does not mix well with water. | [9] |

| Stability | Considered stable under normal conditions. | [9] |

| Hazardous Polymerization | Will not occur. | [9] |

| Combustion Products | Carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, nitrogen oxides (NOx), sulfur oxides (SOx). |[9] |

Section 4: Biological Role and Mechanism of Action

The primary biochemical significance of L-methionine methylsulfonium iodide lies in its role as a methyl donor, a function it shares with the well-characterized S-Adenosyl-L-methionine (SAMe).[5] As a sulfonium compound, the methyl group attached to the sulfur atom is readily transferable to various acceptor molecules in enzyme-catalyzed methylation reactions. These reactions are fundamental to numerous cellular processes, including DNA regulation, protein function, and neurotransmitter synthesis.

Core Mechanisms:

-

Methyl Donation: It provides a labile methyl group, contributing to the cellular methyl pool essential for biosynthesis and epigenetic regulation.[5]

-

Cytoprotection: Particularly in the gastrointestinal tract, it has been shown to enhance the integrity of the mucosal lining, potentially by increasing the production of protective mucus. This action is central to its anti-ulcer ("U") properties.[4][11]

-

Antioxidant Activity: As a derivative of a sulfur-containing amino acid, it contributes to the body's antioxidant defenses, helping to scavenge free radicals and upregulate antioxidant genes.[1][4]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. biocompare.com [biocompare.com]

- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 4. Vitamin U: What Is It, Health Benefits and Sources [medicinenet.com]

- 5. ≥80% (spectrophotometric assay), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. a2bchem.com [a2bchem.com]

- 8. L-METHIONINE METHYLSULFONIUM IODIDE | 3493-11-6 [m.chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Vitamin U: Benefits, Side Effects and Uses - HealthKart [healthkart.com]

Technical Guide: Biochemical Pathways and Physiological Roles of S-Methylmethionine (SMM) in Plants

Executive Summary

S-methylmethionine (SMM), historically known as "Vitamin U," is a non-proteinogenic sulfonium compound ubiquitous in flowering plants.[1][2][3] While early research focused on its therapeutic efficacy in treating gastric ulcers, modern plant physiology identifies SMM as a critical regulator of the sulfur metabolic network. It functions primarily as a long-distance transport form of reduced sulfur and a regulator of S-adenosylmethionine (SAM) homeostasis.[4]

This guide analyzes the SMM cycle, its physiological imperatives in stress tolerance and phloem transport, and provides validated analytical protocols for its quantification. For drug development professionals, we highlight the translational potential of SMM as a bioactive cytoprotectant.

The S-Methylmethionine Cycle: Enzymology and Regulation[5]

The core of SMM metabolism is the SMM Cycle , a pathway often described as "futile" because it consumes and regenerates methionine (Met).[5] However, this cycle is energetically essential for regulating cellular methylation potential.

Mechanistic Pathway

The cycle involves two key enzymatic steps compartmentalized between the cytosol and plastids/phloem.

-

Biosynthesis (Cytosol):

-

Enzyme: Methionine S-methyltransferase (MMT; EC 2.1.1.12).

-

Reaction: S-adenosylmethionine (SAM) + Methionine

S-methylmethionine (SMM) + S-adenosylhomocysteine (SAH). -

Significance: This reaction is unique to angiosperms.[5] Unlike most methyltransferases that use SAM to methylate diverse substrates, MMT uses Met as the acceptor, creating a storage form of labile methyl groups.

-

-

Recycling (Cytosol/Plastids):

-

Enzyme: Homocysteine S-methyltransferase (HMT; EC 2.1.1.10).[2]

-

Reaction: SMM + Homocysteine (Hcy)

2 Methionine. -

Significance: HMT recovers methionine from SMM, allowing the sulfur to be re-incorporated into protein synthesis or the SAM cycle.

-

The "Futile Cycle" Paradox

Why do plants expend ATP to synthesize SAM, only to transfer its methyl group back to Met?

-

Regulation of SAM Levels: The cycle prevents the accumulation of SAM, which can be toxic, while maintaining a pool of soluble, non-toxic sulfur (SMM) for transport.

-

Methyl Group Storage: SMM acts as a reservoir for methyl groups that can be mobilized when de novo methyl group synthesis (via the folate cycle) is limited.

Visualization: The SMM Cycle

The following diagram illustrates the stoichiometry and enzymatic flow of the SMM cycle.

Figure 1: The S-Methylmethionine (SMM) Cycle.[6] MMT converts Met and SAM into SMM, which is subsequently reconverted to Met by HMT, using Homocysteine as a co-substrate.[2]

Physiological Functions in Plant Systems[3][8]

Long-Distance Sulfur Transport (Phloem Loading)

SMM is the major transport form of reduced sulfur in the phloem of many species, particularly wheat, barley, and Arabidopsis.

-

Mechanism: SMM is synthesized in source leaves (where sulfate reduction occurs) and loaded into the phloem.[7]

-

Sink Tissues: It is transported to sink tissues (developing seeds, roots) where HMT activity is high. There, it is reconverted to methionine for storage protein synthesis.[2][3]

-

Evidence: Radiotracer studies (

S-Met) show that SMM accounts for up to 50% of the total sulfur flux in the phloem sap of wheat [1].

Osmoprotection and Stress Tolerance

Under abiotic stress (drought, high salinity, cold), SMM accumulates in tissues.

-

Cryoprotection: SMM stabilizes protein structures and membrane bilayers, preventing freeze-induced denaturation.

-

Metabolic Priming: Exogenous application of SMM (priming) has been shown to enhance cold tolerance in maize by modulating polyamine levels (putrescine, spermidine) [2].

-

Mechanism: It serves as a methyl donor for the biosynthesis of osmoprotectants like glycine betaine and sulfoniopropionate in specific halophytes.

Experimental Protocols: Quantification of SMM

Accurate quantification of SMM is challenging due to its thermal instability (degrading to dimethyl sulfide, DMS) and high polarity. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Stable Isotope Dilution Assay (SIDA).

Extraction Protocol

Objective: Extract SMM while preventing thermal degradation and enzymatic conversion.

-

Harvest: Flash-freeze plant tissue (leaf/root) in liquid nitrogen immediately upon harvest.

-

Lysis: Grind 100 mg tissue to a fine powder.

-

Extraction Buffer: Add 400 µL of 0.1 M HCl or 50% Methanol/0.1% Formic Acid .

-

Rationale: Acidic pH stabilizes the sulfonium ion and precipitates proteins, quenching MMT/HMT activity.

-

-

Internal Standard: Spike with 10 µL of deuterated SMM (

-SMM) or-

Validation: Essential to correct for matrix effects and ionization suppression.

-

-

Homogenization: Vortex for 30s; sonicate for 10 min on ice.

-

Clarification: Centrifuge at 14,000

g for 10 min at 4°C. -

Filtration: Filter supernatant through a 0.22 µm PTFE membrane into an amber glass vial.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide) is required due to SMM's high polarity. Reverse-phase C18 often yields poor retention.

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization | ESI Positive Mode (+ve) |

| Precursor Ion (SMM) | m/z 164.1 ( |

| Product Ion (Quant) | m/z 102.1 (Loss of DMS, neutral loss of 62 Da) |

| Product Ion (Qual) | m/z 61.0 |

| Internal Std ( | m/z 167.1 |

Visualization: Analytical Workflow

Figure 2: LC-MS/MS Workflow for S-Methylmethionine Quantification.

Translational Applications: Vitamin U in Drug Development

For pharmaceutical researchers, SMM (as S-methylmethionine sulfonium chloride) offers validated therapeutic potential, historically termed "Vitamin U" (for Ulcus).[3]

Gastrointestinal Cytoprotection

SMM stimulates the formation of mucin and enhances the epithelial barrier function.

-

Mechanism: It acts as a methyl donor for the synthesis of phosphatidylcholine and other phospholipids essential for mucosal membrane integrity.

-

Clinical Utility: Used in formulations for peptic ulcers and chronic gastritis. It accelerates the healing of gastric lesions by reducing oxidative stress and inflammation [3].

Hepatoprotection

Recent studies indicate SMM protects against valproic acid-induced liver injury.

-

Data: SMM pretreatment significantly reduced serum ALT/AST levels and preserved hepatic antioxidant enzyme activity (SOD, CAT) in murine models [4].

Cosmetic and Cryopreservation

-

Dermatology: SMM exhibits photoprotective properties against UV-B radiation in human dermal fibroblasts.

-

Biotech: Due to its zwitterionic and sulfonium nature, it is investigated as a non-toxic cryoprotectant for cell lines, functioning similarly to betaine but with higher metabolic activity upon thawing.

References

-

Bourgis, F. et al. (1999).[2][7][8] S-Methylmethionine Plays a Major Role in Phloem Sulfur Transport and Is Synthesized by a Novel Type of Methyltransferase.[9] The Plant Cell. Link

-

Páldi, E. et al. (2008). S-methylmethionine reduces cell membrane damage in higher plants exposed to low-temperature stress.[10][11] Journal of Plant Physiology. Link

-

Patel, A. & Prajapati, N. (2012).[12] Review on biochemical importance of vitamin-U. Journal of Chemical and Pharmaceutical Research.

-

Sokmen, B. et al. (2012).[1] Vitamin U has a protective effect on valproic acid-induced renal damage due to its anti-oxidant, anti-inflammatory, and anti-fibrotic properties.[1] Protoplasma. Link

-

Ranocha, P. et al. (2001).[6] The S-methylmethionine cycle in angiosperms: ubiquity, antiquity and activity. The Plant Journal. Link

Sources

- 1. Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure [biomolther.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. research.unipd.it [research.unipd.it]

- 5. The S-methylmethionine cycle in angiosperms: ubiquity, antiquity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Transporters in plant sulfur metabolism [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. S-methylmethionine reduces cell membrane damage in higher plants exposed to low-temperature stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VITAMIN U (S-METHYLMETHIONINE): METABOLIC EFFECTS AND CLINICAL EFFICACY | Vrach (The Doctor) [vrachjournal.ru]

Methodological & Application

Synthesis of L-Methionine Methylsulfonium Iodide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of L-methionine methylsulfonium iodide, a compound of interest in various biological and medicinal chemistry studies. This document offers a detailed, step-by-step procedure for its preparation, purification, and characterization, grounded in established chemical principles.

Introduction

L-Methionine methylsulfonium iodide, also known as S-methyl-L-methionine iodide, is a derivative of the essential amino acid L-methionine. In this compound, the sulfur atom of the methionine side chain is methylated, resulting in a positively charged sulfonium ion with an iodide counter-ion. This modification alters the chemical properties of the amino acid, making it a subject of investigation in areas such as enzyme inhibition and as a precursor in the synthesis of other biologically active molecules. The protocol herein describes a straightforward and reproducible method for the synthesis of L-methionine methylsulfonium iodide via the direct methylation of L-methionine using methyl iodide.

Reaction Principle

The synthesis of L-methionine methylsulfonium iodide proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom in the side chain of L-methionine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This reaction forms a new carbon-sulfur bond, resulting in the formation of the sulfonium salt.

Materials and Methods

Materials

-

L-Methionine (C₅H₁₁NO₂S, MW: 149.21 g/mol )

-

Iodomethane (Methyl Iodide, CH₃I, MW: 141.94 g/mol )

-

Methanol (CH₃OH)

-

Deionized Water (H₂O)

-

Ethanol (C₂H₅OH)

Apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Experimental Protocol

A detailed protocol for the synthesis of L-methionine methylsulfonium iodide is provided below. This procedure is based on established methods and has been optimized for clarity and reproducibility.[1]

Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (5.00 g, 33.50 mmol) in a mixture of deionized water (93 mL) and methanol (3 mL).[1]

-

Stir the mixture until the L-methionine is completely dissolved.

-

Place the flask in a heating mantle or oil bath.

-

Attach a condenser to the flask.

Reaction Execution

-

Carefully add iodomethane (5.10 mL, 81.10 mmol) to the reaction mixture.[1]

-

Heat the reaction mixture to 35°C with constant stirring.[1]

-

Allow the reaction to proceed overnight under these conditions.[1]

Work-up and Purification

-

After the reaction is complete, concentrate the solution using a rotary evaporator to remove the bulk of the solvents.

-

Dissolve the resulting solid in a minimum amount of deionized water.[1]

-

Slowly add ethanol to the aqueous solution until a white precipitate forms.[1]

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified L-methionine methylsulfonium iodide under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized L-methionine methylsulfonium iodide can be confirmed by various analytical techniques.

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₄INO₂S | [2] |

| Molecular Weight | 291.15 g/mol | [2] |

| Appearance | White solid | [1] |

| ¹H NMR (400 MHz, D₂O) | δ 2.36 (q, 2H), 2.96 (s, 6H), 3.48 (t, 2H), 3.84 (t, 1H) | BMRB entry bmse000153 |

| ¹³C NMR (100 MHz, D₂O) | δ 27.45, 27.47, 28.11, 42.27, 55.63, 176.13 | BMRB entry bmse000153 |

| Melting Point | Not consistently reported in the literature |

Safety Precautions

Methyl iodide is a hazardous chemical and should be handled with extreme caution in a well-ventilated fume hood.